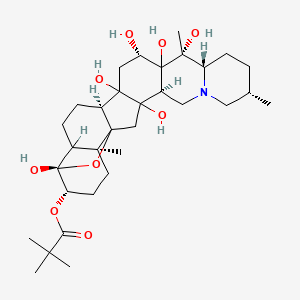
Veracevine, 3-pivaloyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veracevine, 3-pivaloyl- is a synthetic derivative of veracevine, a naturally occurring ceveratrum alkaloid. This compound is known for its unique structural properties and potential applications in various scientific fields. The addition of a pivaloyl group to veracevine enhances its chemical stability and modifies its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Veracevine, 3-pivaloyl- typically involves the esterification of veracevine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise to control the reaction rate. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Veracevine, 3-pivaloyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Veracevine, 3-pivaloyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized veracevine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Veracevine, 3-pivaloyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acylation reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: Veracevine, 3-pivaloyl- is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
作用機序
The mechanism of action of Veracevine, 3-pivaloyl- involves its interaction with specific molecular targets, such as ion channels and receptors. The pivaloyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release .
類似化合物との比較
Similar Compounds
Veracevine: The parent compound, which lacks the pivaloyl group.
Veratridine: Another ceveratrum alkaloid with similar biological activity.
Cevadine: A related alkaloid with potent biological effects.
Uniqueness
Veracevine, 3-pivaloyl- is unique due to the presence of the pivaloyl group, which enhances its chemical stability and modifies its biological activity. This modification allows for more targeted research and potential therapeutic applications compared to its parent compound and other related alkaloids .
特性
CAS番号 |
136060-42-9 |
|---|---|
分子式 |
C32H51NO9 |
分子量 |
593.7 g/mol |
IUPAC名 |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H51NO9/c1-17-7-10-21-27(6,36)31(39)20(15-33(21)14-17)29(38)16-30-19(28(29,37)13-22(31)34)9-8-18-26(30,5)12-11-23(32(18,40)42-30)41-24(35)25(2,3)4/h17-23,34,36-40H,7-16H2,1-6H3/t17-,18?,19-,20-,21-,22-,23-,26-,27+,28?,29?,30?,31?,32-/m0/s1 |
InChIキー |
YXZYSSJOMYQXCB-UKSMDRKXSA-N |
異性体SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
正規SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



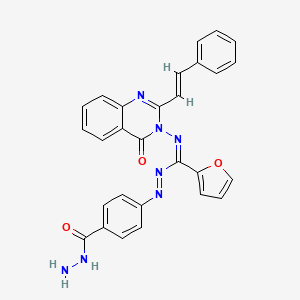
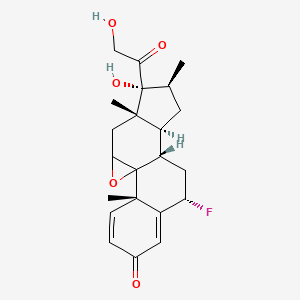
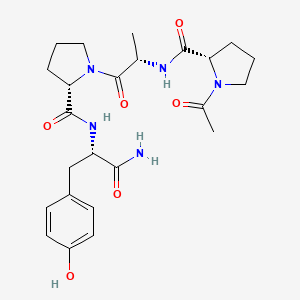
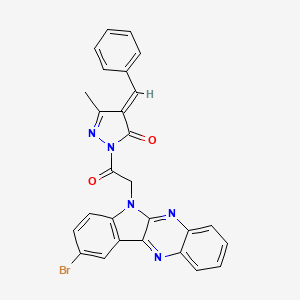
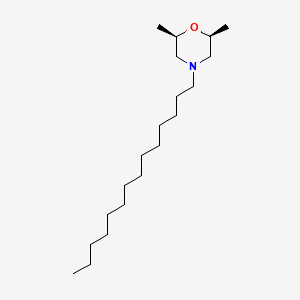
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)

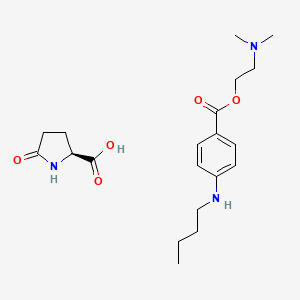
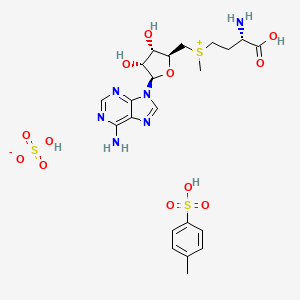
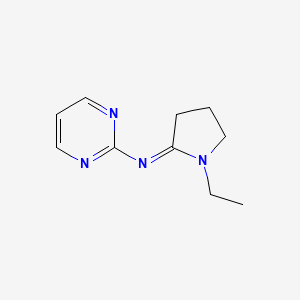

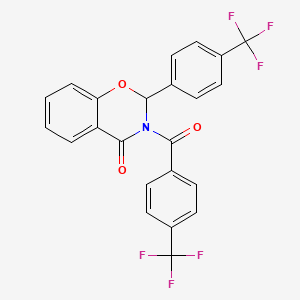
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
